N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)thiophene-2-sulfonamide
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Description
N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C25H26N2O5S2 and its molecular weight is 498.61. The purity is usually 95%.
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Scientific Research Applications
Allosteric CC-chemokine Receptor 4 (CCR4) Antagonists
A study explored the synthesis of indazole arylsulfonamides as human CCR4 antagonists. It was found that certain methoxy-containing groups were more potent as indazole C4 substituents. This research is significant as CCR4 plays a crucial role in immune responses, and antagonists targeting CCR4 could have therapeutic applications in treating immune-related diseases and possibly in cancer therapy (Procopiou et al., 2013).
Antibacterial and Antifungal Properties
Research has shown that sulfonamide-derived compounds, including those with structural similarities to N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)thiophene-2-sulfonamide, exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Chohan & Shad, 2011).
Cytotoxic Activities and Enzyme Inhibition
A series of sulfonamide compounds were investigated for their cytotoxic activities on tumor and non-tumor cell lines, and inhibitory effects on carbonic anhydrase isoenzymes. These findings could be relevant for the development of cancer therapeutics and for understanding the mechanism of action of similar sulfonamide compounds (Kucukoglu et al., 2016).
Potential Anticancer Agents
A study on novel thiophene derivatives with sulfonamide revealed that some compounds exhibited higher cytotoxic activities than doxorubicin, a standard cancer drug. This highlights the potential of sulfonamide compounds in cancer treatment (Ghorab et al., 2014).
Anticonvulsant Agents
Compounds containing a sulfonamide moiety, similar to the one , have shown significant anticonvulsive effects. This suggests potential applications in the development of new anticonvulsant drugs (Farag et al., 2012).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-17(2)31-22-11-7-19(8-12-22)25-26-23(18(3)32-25)16-27(20-9-13-21(30-4)14-10-20)34(28,29)24-6-5-15-33-24/h5-15,17H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMSHTPISYIEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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